molecular formula C24H30N2O8 B188348 Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- CAS No. 1062-48-2

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-

Cat. No.: B188348
CAS No.: 1062-48-2
M. Wt: 474.5 g/mol
InChI Key: RSMOCRIXTHPCBX-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two 3,4,5-trimethoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The general reaction scheme is as follows:

Piperazine+2(3,4,5-trimethoxybenzoyl chloride)Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-+2HCl\text{Piperazine} + 2 \text{(3,4,5-trimethoxybenzoyl chloride)} \rightarrow \text{Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-} + 2 \text{HCl} Piperazine+2(3,4,5-trimethoxybenzoyl chloride)→Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-+2HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Piperazine, 1,4-bis(3,4,5-trimethoxybenzylideneamino)-
  • Trimetazidine

Comparison:

Properties

IUPAC Name

[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-7-9-26(10-8-25)24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOCRIXTHPCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147544
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062-48-2
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1,4-bis(3,4,5-trimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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